1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine hydrochloride

Medicinal Chemistry ADME Optimization Lipophilicity

CNS drug discovery demands building blocks with controlled LogP for blood-brain barrier penetration. This 3-bromo-5-methylpyridine-ethylpiperazine HCl (CAS 1199773-19-7) delivers LogP 2.72-within the optimal 2-3 window-avoiding the permeability deficit of non-ethyl analogs (LogP 1.96) and the metabolic liability of propyl analogs (LogP 3.49). • 3-Bromo enables room-temperature Pd(PPh₃)₄-catalyzed Suzuki coupling; chloro analogs require elevated temperatures (80-110°C) and specialized Buchwald ligands. • HCl salt ensures aqueous solubility for bioconjugation and reproducible dose-response assays. • ≥98% purity reduces false-positive risk in HTS campaigns from trace impurities.

Molecular Formula C12H19BrClN3
Molecular Weight 320.659
CAS No. 1199773-19-7
Cat. No. B598698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine hydrochloride
CAS1199773-19-7
Molecular FormulaC12H19BrClN3
Molecular Weight320.659
Structural Identifiers
SMILESCCN1CCN(CC1)C2=C(C=C(C=N2)C)Br.Cl
InChIInChI=1S/C12H18BrN3.ClH/c1-3-15-4-6-16(7-5-15)12-11(13)8-10(2)9-14-12;/h8-9H,3-7H2,1-2H3;1H
InChIKeyFVYJULXSGWDUGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine HCl: Building Block Overview


1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine hydrochloride is a heterocyclic piperazine-pyridine building block characterized by a 3-bromo-5-methylpyridine core coupled to an N-ethylpiperazine moiety, supplied as a hydrochloride salt. The compound possesses a molecular formula of C₁₂H₁₉BrClN₃ and a molecular weight of 320.66 g/mol . It serves as a key synthetic intermediate in medicinal chemistry programs, where the bromine atom provides a versatile handle for cross-coupling reactions and the ethyl-substituted piperazine enables fine-tuning of lipophilicity and basicity .

Cross-Coupling Handle 3-Bromo substituent enables Suzuki-Miyaura, Buchwald-Hartwig, and related Pd-catalyzed diversifications.
Lipophilicity Tuning N-Ethyl piperazine tail fine-tunes LogP and basicity for CNS and ADME property screening.
Aqueous Handling Hydrochloride salt form enhances water solubility for aqueous reaction and assay preparation.

Why Piperazine-Pyridine Building Blocks Are Not Interchangeable


Although piperazine-pyridine derivatives appear superficially interchangeable, subtle structural modifications profoundly alter physicochemical properties that govern downstream synthetic utility and biological performance. The N-alkyl substituent on the piperazine ring directly controls lipophilicity, which impacts membrane permeability, metabolic stability, and off-target promiscuity in drug candidates [1]. The identity of the halogen (Br vs. Cl) dictates cross-coupling reactivity, with aryl bromides undergoing oxidative addition significantly faster than aryl chlorides under standard Pd-catalyzed conditions [2]. Furthermore, the salt form (hydrochloride vs. free base) determines aqueous solubility and handling characteristics . These cumulative differences mean that substituting one analog for another introduces uncontrolled variability in reaction yields, pharmacokinetic profiles, and assay reproducibility. The following quantitative evidence illustrates precisely where 1-(3-bromo-5-methylpyridin-2-yl)-4-ethylpiperazine hydrochloride diverges from its closest comparators.

N-alkyl substitution alters lipophilicity
Ethyl, H, or propyl piperazine analogs shift LogP by ~0.7 units; this may change membrane permeability and metabolic stability.
Halogen identity governs cross-coupling kinetics
Aryl bromide enables faster oxidative addition than chloride; substituting the chloro analog may require harsher conditions and reduce coupling efficiency.
Salt form determines aqueous solubility
Free base vs. hydrochloride salt differ in water solubility; direct substitution can affect reaction homogeneity and assay reproducibility.

Quantitative Differentiation vs. Closest Analogs


Optimized Lipophilicity via N-Ethyl Substitution

The target compound's computed LogP of 2.72 places it in the optimal lipophilicity range for CNS drug candidates (typically LogP 2–4), avoiding the suboptimal LogP of the non-ethyl analog (1.96) and the excessively lipophilic propyl analog (3.49) that risks poor solubility and high metabolic clearance [1].

Lipophilicity Fit
Reported
LogP 2.72 (ethyl) vs 1.96 (non-ethyl) and 3.49 (propyl)
LogP within 2–4 range may support CNS drug-like property screening; ethyl group provides intermediate value.
Computational prediction (XLogP3); confirm with experimental logD measurement.
Medicinal Chemistry ADME Optimization Lipophilicity

High-Purity Specification for Synthetic Reliability

At Fluorochem, the target hydrochloride is offered at 98% purity, exceeding the 95% purity specification of both the non-ethyl free base and the propyl hydrochloride analogs from the same vendor . This 3-percentage-point purity advantage reduces the mass fraction of unidentified impurities that could interfere with sensitive catalytic reactions or biological assays.

Purity Specification
Specification review
98% (target) vs 95% (non-ethyl & propyl comparators)
Higher purity reduces impurity-related side reactions in stoichiometric couplings and biological assays.
Vendor COA data; analytical method not specified. Verify with batch-specific certificate.
Chemical Procurement Quality Assurance Synthetic Reliability

Hydrochloride Salt for Superior Aqueous Solubility

As a hydrochloride salt, 1-(3-bromo-5-methylpyridin-2-yl)-4-ethylpiperazine hydrochloride is typically more soluble in water compared to its free base form, enhancing its utility in aqueous reaction media and biological assay buffers . This salt form advantage does not apply to the free base analog 1-(3-bromo-5-methylpyridin-2-yl)piperazine, which lacks the hydrochloride counterion and exhibits inherently lower aqueous solubility due to the absence of salt formation.

Aqueous Solubility
Class-level
HCl salt: enhanced water solubility relative to free base form
Salt form may support aqueous reaction media and biological assay buffer compatibility.
Qualitative class-level inference; quantitative solubility data not available.
Formulation Science Solubility Enhancement Salt Selection

Bromo Substituent Enables Efficient Cross-Coupling

The 3-bromo substituent on the pyridine ring permits Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions for SAR diversification. Aryl bromides undergo oxidative addition to Pd(0) significantly faster than aryl chlorides, enabling milder reaction conditions and higher yields with electron-deficient or sterically hindered coupling partners [1]. The chloro analog, 1-(3-chloro-5-methylpyridin-2-yl)piperazine, lacks this reactivity advantage, limiting its utility in late-stage diversification strategies.

Cross-Coupling Reactivity
Class-level
Aryl bromide oxidative addition faster than chloride (factor 10²–10⁴)
Bromo handle enables standard Pd catalysts at mild conditions; chloro analog may need specialized ligands and heating.
Class-level reactivity trend; ligand-dependent. Validate for specific substrate.
Synthetic Chemistry Cross-Coupling Building Block Diversification

Key Application Scenarios


CNS Lead Optimization with Intermediate Lipophilicity

In CNS drug discovery programs, maintaining LogP within 2–3 is critical for crossing the blood-brain barrier while avoiding excessive metabolic clearance. The target compound's LogP of 2.72 occupies this sweet spot, unlike the non-ethyl analog (LogP 1.96) which may limit passive permeability, or the propyl analog (LogP 3.49) which risks high microsomal turnover. Researchers designing kinase inhibitors or GPCR modulators targeting CNS indications should prioritize this ethyl-substituted building block for SAR exploration [1].

High-Throughput Parallel Synthesis Libraries

When constructing focused libraries via parallel synthesis, building block purity directly impacts hit identification fidelity. The target compound's 98% purity specification reduces the risk of false positives arising from trace impurities that act as potent off-target binders. This is particularly relevant for high-throughput screening (HTS) campaigns where even 2–5% of a highly active impurity can generate misleading structure-activity relationships .

Aqueous-Phase Bioconjugation and Assays

The hydrochloride salt form provides aqueous solubility necessary for bioconjugation reactions (e.g., amide coupling under aqueous conditions) and biological assay preparation. Unlike the free base analog, which may precipitate in PBS or cell culture media at working concentrations (1–100 µM), the HCl salt maintains solution homogeneity, ensuring reproducible dose-response measurements .

Late-Stage Suzuki-Miyaura Diversification

The 3-bromo substituent enables efficient Pd-catalyzed cross-coupling with aryl boronic acids to generate biaryl derivatives. Aryl bromides reliably undergo oxidative addition at room temperature with standard catalysts such as Pd(PPh₃)₄, whereas the corresponding chloro analog would require Buchwald-type ligands (e.g., XPhos, SPhos) and elevated temperatures (80–110°C). This difference translates to broader functional group tolerance and higher throughput in medicinal chemistry workflows [2].

Application
Selection Property
Validation Focus
CNS lead optimization
Intermediate LogP range (2–4)
Verify LogP measurement and CNS permeability assay fit
Parallel synthesis libraries
High purity specification
Confirm purity and impurity profile for HTS fidelity
Aqueous bioconjugation & assays
Hydrochloride salt for aqueous solubility
Validate solubility and homogeneity in buffer/media
Late-stage Suzuki-Miyaura diversification
Bromo substituent for efficient Pd coupling
Test coupling yield and functional group tolerance
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